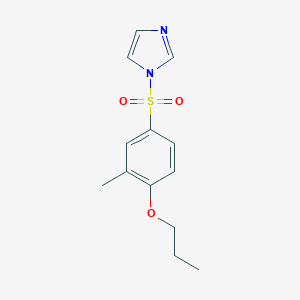

4-(1H-imidazol-1-ylsulfonyl)-2-methylphenyl propyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-imidazol-1-ylsulfonyl)-2-methylphenyl propyl ether, commonly known as PMSF, is a serine protease inhibitor that is widely used in biochemical research. It is a colorless, crystalline powder that is soluble in water, methanol, and ethanol. PMSF is a potent inhibitor of serine proteases, which are enzymes that cleave peptide bonds in proteins.

Aplicaciones Científicas De Investigación

PMSF is commonly used as a serine protease inhibitor in biochemical research. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which are involved in a wide range of biological processes. PMSF is also used to inhibit proteases in cell lysates and tissue extracts to prevent protein degradation during isolation and purification. In addition, PMSF is used in the preparation of membrane fractions and in the study of membrane-bound enzymes.

Mecanismo De Acción

PMSF inhibits serine proteases by reacting with the active site serine residue of the enzyme. This reaction forms a covalent bond between PMSF and the serine residue, which blocks the access of substrates to the active site. PMSF is a reversible inhibitor, and the covalent bond can be broken by treatment with reducing agents such as dithiothreitol.

Biochemical and Physiological Effects:

PMSF has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation, fibrinolysis, and complement activation. PMSF has also been shown to inhibit the activity of proteases involved in inflammation, such as elastase and cathepsin G. In addition, PMSF has been shown to inhibit the activity of proteases involved in tumor invasion and metastasis, such as urokinase and matrix metalloproteinases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PMSF is a potent and specific inhibitor of serine proteases, which makes it a valuable tool for biochemical research. It is relatively easy to use and can be added directly to reaction mixtures or cell lysates. However, PMSF has some limitations. It is not effective against all serine proteases, and some proteases may require higher concentrations of PMSF for inhibition. PMSF can also be unstable in aqueous solutions and may degrade over time, which can affect its potency.

Direcciones Futuras

There are several future directions for research on PMSF. One area of research is the development of new serine protease inhibitors with improved potency and specificity. Another area of research is the study of the physiological roles of serine proteases and their inhibitors in health and disease. PMSF has been shown to have anti-inflammatory and anti-tumor effects, and further research is needed to understand the mechanisms underlying these effects. Finally, there is a need for the development of new methods for the synthesis and purification of PMSF to improve its yield and purity.

Métodos De Síntesis

PMSF can be synthesized by reacting 4-(1H-imidazol-1-ylsulfonyl)-2-nitrophenol with 1-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium dithionite to yield PMSF. The synthesis of PMSF is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.

Propiedades

Fórmula molecular |

C13H16N2O3S |

|---|---|

Peso molecular |

280.34 g/mol |

Nombre IUPAC |

1-(3-methyl-4-propoxyphenyl)sulfonylimidazole |

InChI |

InChI=1S/C13H16N2O3S/c1-3-8-18-13-5-4-12(9-11(13)2)19(16,17)15-7-6-14-10-15/h4-7,9-10H,3,8H2,1-2H3 |

Clave InChI |

WEIFNZFKCBXGTE-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C |

SMILES canónico |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)

![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)

![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)

![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)

![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)

![(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)